2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . It has been synthesized as a novel CDK2 targeting compound . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .
Chemical Reactions Analysis
The compound has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Scientific Research Applications
Radiosynthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds closely related to the chemical compound , has been reported as selective ligands for the translocator protein (18 kDa). These compounds have been utilized in the development of radioligands for positron emission tomography (PET) imaging. Specifically, the synthesis of fluorine-18 labeled compounds for in vivo imaging using PET has been automated, allowing for the study of neuroinflammatory processes and microglia activation in various diseases (Dollé et al., 2008).
Neuroinflammation and Cancer Imaging
Related pyrazolo[1,5-a]pyrimidine derivatives have shown potential as ligands for the translocator protein 18 kDa (TSPO), an early biomarker for neuroinflammatory processes. These derivatives have been synthesized, radiolabeled with fluorine-18, and their biodistribution investigated through autoradiography and PET imaging in rodent models. The findings suggest their applicability in developing in vivo PET-radiotracers for neuroinflammation and potentially for cancer imaging (Damont et al., 2015).
Antimicrobial Activity
Compounds incorporating the pyrazolo[3,4-d]pyrimidine scaffold have been evaluated for their antimicrobial activity. Research has focused on synthesizing new heterocycles incorporating this moiety to explore their potential as antimicrobial agents. These efforts contribute to the search for new therapeutic options against resistant microbial strains (Bondock et al., 2008).
Anticancer Research
Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested for their anticancer activity. This research is aimed at identifying new compounds with potential efficacy against cancer cell lines, providing a basis for the development of novel anticancer therapies. The evaluation of these compounds against various cancer cell lines helps in understanding their mechanism of action and potential therapeutic value (Al-Sanea et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5O2/c21-12-5-7-13(8-6-12)29-18-14(9-26-29)19(31)28(11-25-18)10-17(30)27-16-4-2-1-3-15(16)20(22,23)24/h1-9,11H,10H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDWRAYPCMOUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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